
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 3-position, an isobutyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest in medicinal chemistry due to their potential biological activities and their ability to modulate the physicochemical properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated reagents and appropriate catalysts under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, alkylation, and carboxylation reactions. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. Additionally, the isobutyl group and carboxylic acid moiety can modulate the compound’s solubility, stability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns and potentially distinct biological activities.
2-Pyridinecarboxylic acid: A simpler pyridine derivative without fluorine or isobutyl groups, used as a reference compound in various studies.
Uniqueness
3-Fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. The presence of the fluorine atom enhances its metabolic stability and binding interactions, while the isobutyl group contributes to its lipophilicity and overall molecular profile.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)5-7-3-4-12-9(8(7)11)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
FKMYKLIVJNTQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




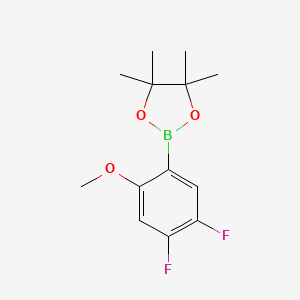
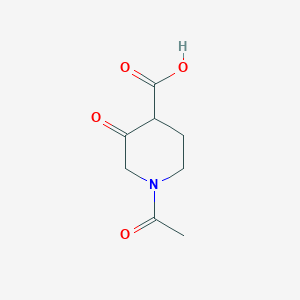


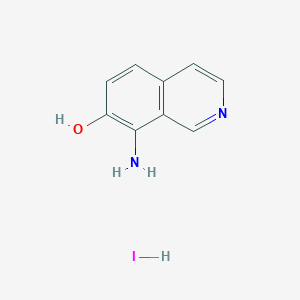
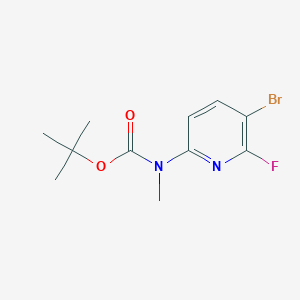
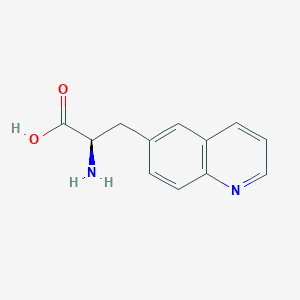
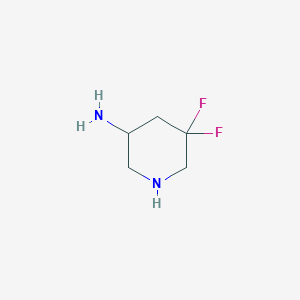
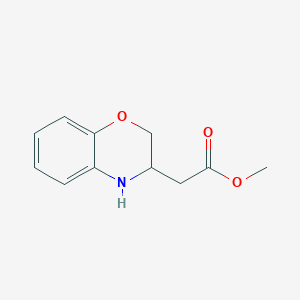
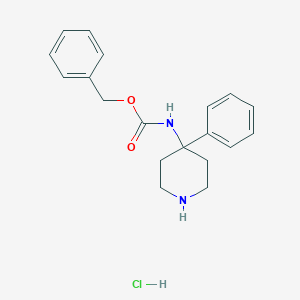
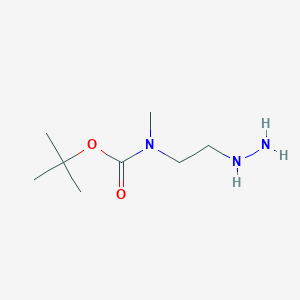
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
